Chlorzoxazone-13C,15N,d2 is a stable isotope-labeled derivative of chlorzoxazone, which is a muscle relaxant used primarily for treating painful muscle spasms associated with musculoskeletal disorders. The compound is characterized by its molecular formula and has a molecular weight of 173.56 g/mol. The inclusion of isotopes such as carbon-13 and nitrogen-15, along with deuterium, allows for enhanced analytical applications, particularly in mass spectrometry and pharmacokinetic studies .
Chlorzoxazone-13C,15N,d2 is synthesized from its parent compound chlorzoxazone, which itself is derived from the reaction of 4-chloro-2-aminophenol with phosgene or through various synthetic routes involving hydrolysis and cyclization reactions . The compound is commercially available from suppliers specializing in stable isotope-labeled compounds, such as Cerilliant and Kinesis Australia .
The synthesis of chlorzoxazone-13C,15N,d2 typically involves several steps:
Chlorzoxazone-13C,15N,d2 features a benzoxazole ring structure with chlorine and nitrogen substituents. The introduction of stable isotopes alters the mass but does not significantly change the chemical behavior compared to the unlabelled form.
Chlorzoxazone can participate in various chemical reactions typical for benzoxazole derivatives:
The synthesis reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields and minimize by-products. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to verify product purity and identity.
Chlorzoxazone acts primarily as a centrally acting muscle relaxant. Its mechanism involves:
These properties are critical for understanding its behavior in biological systems and its interactions with other compounds .
Chlorzoxazone-13C,15N,d2 serves several scientific purposes:
The synthesis of Chlorzoxazone-¹³C,¹⁵N,d₂ builds upon established routes for unlabeled chlorzoxazone, adapted for isotopic precursor integration. The primary methods include:
Phosgene/Triphosgene Cyclization: The most direct route involves reacting isotopically labeled 2-amino-4-chlorophenol with phosgene equivalents. This method employs triphosgene as a safer alternative to gaseous phosgene, facilitating benzoxazolone ring formation under mild conditions (0–30°C). The reaction requires anhydrous solvents like dichloromethane and stoichiometric bases (e.g., triethylamine) to neutralize HCl byproducts [1] [5].
Urea-Mediated Cyclization: An alternative uses urea with 2-amino-4-chlorophenol at elevated temperatures (180–200°C). This method avoids hazardous phosgene but risks isotopic scrambling due to ammonia release during urea decomposition, which can lead to polymerization impurities. Modifications include stepwise temperature control and acid catalysts to suppress side reactions [6] [8].
Hofmann Rearrangement: 5-Chlorosalicylamide undergoes ring closure via Hofmann rearrangement using alkaline hypobromite. While suitable for ¹⁵N labeling (using ¹⁵NH₂ in amide synthesis), this route is industrially limited due to intermediate availability and low atom economy [8].
Table 1: Comparison of Key Synthetic Pathways
Method | Isotope Compatibility | Reaction Conditions | Yield Range |
---|---|---|---|
Phosgene Cyclization | ¹³C (via COCl₂), ¹⁵N (amine) | 0–30°C, anhydrous | 85–93% |
Urea Cyclization | ¹⁵N (urea), d₂ (phenol) | 180–200°C, acid-catalyzed | 70–82% |
Hofmann Rearrangement | ¹⁵N (amide) | 0–5°C, alkaline medium | 60–75% |
¹³C Labeling: The carbonyl carbon (C-2) is the optimal ¹³C incorporation site due to its metabolic stability. Labeled phosgene (¹³COCl₂) or ethyl chloroformate-¹³C (C₂H₅O¹³COCl) serve as precursors. The latter reacts with 2-amino-4-chlorophenol in acetone/water mixtures, yielding ¹³C-carboxylated intermediates that cyclize under heat [1] [5].
¹⁵N Labeling: 2-Amino-4-chlorophenol-¹⁵N is synthesized via reduction of 4-chloro-2-nitrophenol using ¹⁵NH₄⁺-based reducing agents. This labeled amine then undergoes phosgene cyclization. Alternatively, Hofmann rearrangement of 5-chlorosalicylamide-¹⁵N directly incorporates ¹⁵N into the benzoxazolone ring [5] [8].
Deuterium Labeling: Aromatic deuterium (d₂) at C-4 and C-6 positions is achieved by:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7